molecular formula C14H12ClN3O3 B1200874 2-[[[(5-Chloro-2-pyridinyl)amino]-oxomethyl]amino]benzoic acid methyl ester

2-[[[(5-Chloro-2-pyridinyl)amino]-oxomethyl]amino]benzoic acid methyl ester

Cat. No. B1200874
M. Wt: 305.71 g/mol
InChI Key: JQZQAGGMWIDIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[(5-chloro-2-pyridinyl)amino]-oxomethyl]amino]benzoic acid methyl ester is a benzoate ester.

Scientific Research Applications

Liquid Chromatographic Analysis

The compound has been used in liquid chromatographic analysis, particularly for the assay of related compounds in biological samples. A study by Nomeir et al. (1994) developed a method for the assay of a related benzoic acid compound in various animal and human plasmas, demonstrating its stability and protein binding characteristics (Nomeir, Mccomish, Mongan, Covey, & Ferrala, 1994).

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized for various applications. Wang et al. (2018) synthesized mono/double 3-methoxypropan-1-amine substituted pyridone azo dyes having isomeric ortho/para-aminobenzoic acids and corresponding methyl esters components, which improved the pH stability of synthesized azo dyes (Wang, Zhao, Qian, & Huang, 2018). Additionally, Reddy et al. (2004) synthesized novel phosphoramide derivatives bearing an esterified amino acid group on phosphorus, demonstrating potential bioactivity (Reddy, Kiran, & Reddy, 2004).

Biological Imaging Applications

Nolan et al. (2006) discussed the synthesis and photophysical characterization of ZP9 and ZP10, two asymmetrically derivatized fluorescein-based dyes, for biological imaging applications. These sensors contain an aniline-based ligand moiety functionalized with a pyridyl-amine-pyrrole group (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).

Synthesis in Peptidomimetic

Chaitanya et al. (2017) explored the synthesis of substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives using 6-chloro-2-(chloromethyl)-3-[phenyl] quinazolin-4(3H)-one, a reaction starting from 5-chloro-2-[(chloroacetyl)amino]benzoic acid, indicating potential in peptidomimetic synthesis (Chaitanya, Guguloth, Damodhar, & An, 2017).

properties

Molecular Formula

C14H12ClN3O3

Molecular Weight

305.71 g/mol

IUPAC Name

methyl 2-[(5-chloropyridin-2-yl)carbamoylamino]benzoate

InChI

InChI=1S/C14H12ClN3O3/c1-21-13(19)10-4-2-3-5-11(10)17-14(20)18-12-7-6-9(15)8-16-12/h2-8H,1H3,(H2,16,17,18,20)

InChI Key

JQZQAGGMWIDIOI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl

solubility

45.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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